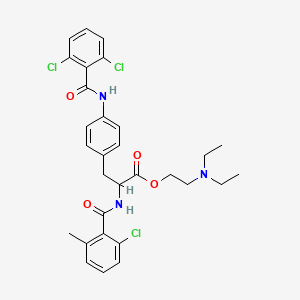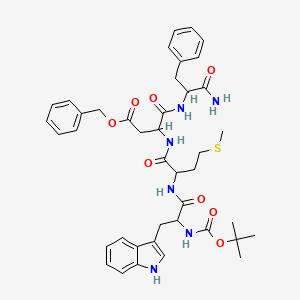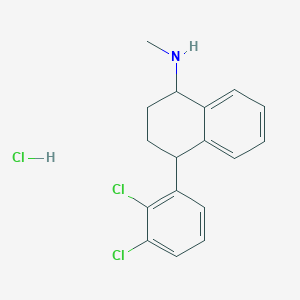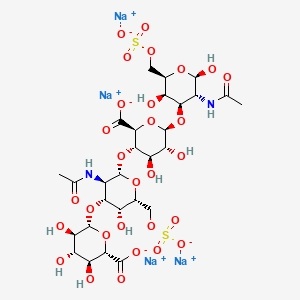
Boc-DL-Phe(Boc)-OH.DCHA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-DL-Phe(Boc)-OH.DCHA, also known as N-tert-Butoxycarbonyl-DL-phenylalanine dicyclohexylamine salt, is a derivative of phenylalanine, an essential amino acid. This compound is widely used in peptide synthesis due to its stability and ease of handling. It is often employed as a protecting group for the amino function in peptide synthesis, preventing unwanted side reactions during the formation of peptide bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Phe(Boc)-OH.DCHA typically involves the protection of the amino group of DL-phenylalanine with a tert-butoxycarbonyl (Boc) group. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Boc-DL-Phe(Boc)-OH.DCHA undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Coupling Reactions: It can react with other amino acids or peptides to form peptide bonds, facilitated by coupling agents like DCC or HBTU.
Hydrolysis: The ester bond in the Boc group can be hydrolyzed under basic conditions, leading to the formation of the free amino acid.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for hydrolysis reactions.
Coupling Agents: DCC, HBTU, and EDC are frequently used in peptide coupling reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields DL-phenylalanine.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains, essential for protein synthesis.
科学研究应用
Boc-DL-Phe(Boc)-OH.DCHA is extensively used in various scientific research fields:
Chemistry: It is a crucial intermediate in the synthesis of complex peptides and proteins.
Biology: Used in the study of protein structure and function, as well as enzyme-substrate interactions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical applications.
作用机制
The primary mechanism of action of Boc-DL-Phe(Boc)-OH.DCHA involves its role as a protecting group in peptide synthesis. The Boc group shields the amino function from unwanted reactions, allowing for selective peptide bond formation. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
相似化合物的比较
Similar Compounds
Boc-L-Phe-OH: The L-enantiomer of phenylalanine with a Boc protecting group.
Boc-D-Phe-OH: The D-enantiomer of phenylalanine with a Boc protecting group.
Fmoc-DL-Phe-OH: Another protecting group variant used in peptide synthesis.
Uniqueness
Boc-DL-Phe(Boc)-OH.DCHA is unique due to its dual protection of both the amino and carboxyl groups, providing enhanced stability during peptide synthesis. This dual protection allows for more controlled and selective reactions, making it a valuable tool in the synthesis of complex peptides and proteins.
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6.C12H23N/c1-18(2,3)25-16(23)13-9-7-12(8-10-13)11-14(15(21)22)20-17(24)26-19(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,22);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQSODNJBBMPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate](/img/structure/B15129932.png)
![Carbamic acid, [3-methyl-1-[(p-nitrophenyl)carbamoyl]butyl]-, benzyl ester](/img/structure/B15129936.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15129943.png)


![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 10-[(4-{[4,5-dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}-3,5-dihydroxyoxan-2-yl)oxy]-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B15129953.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(3,4-dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B15129958.png)

![2-[4,7-Bis(carboxylatomethyl)-1,4,7-triaza-10-azanidacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B15129966.png)




